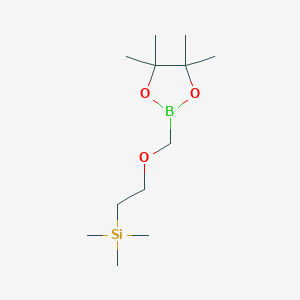

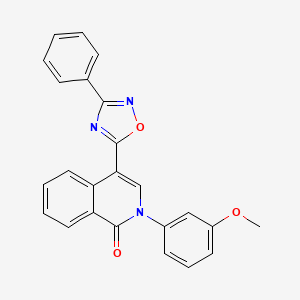

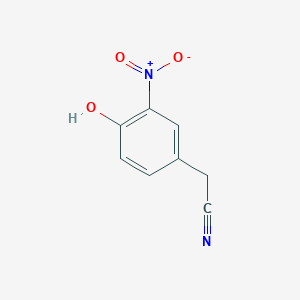

![molecular formula C12H24N2O4 B2720773 ([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1) CAS No. 1609406-96-3](/img/structure/B2720773.png)

([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MEM or MEMHCA and is a derivative of cyclohexylamine. The aim of

Scientific Research Applications

Reaction with Maleic Anhydride

The reaction of secondary amines, including morpholine, with maleic anhydride demonstrates the selective addition across the C=O functionality, leading to N-substituted maleimic acid derivatives. This study highlights the unique behavior of maleic anhydride compared to acyclic α,β-unsaturated carbonyl compounds, rationalized through local condensed Fukui functions indicating that carbonyl carbon atoms in maleic anhydride are significantly harder, prompting exclusive amine attack on the carbonyl group (Kour, Gupta, & Bansal, 2017).

Palladium-Catalyzed Carbonylations

Palladium-catalyzed double and single carbonylations of β-amino alcohols in the presence of carbon monoxide and oxygen lead to selective synthesis of morpholine-2,3-diones and oxazolidin-2-ones. This process underscores the significance of morpholine derivatives as precursors for biologically active nitrogen compounds and highlights their role in synthesizing α-oxo carboxylic acids, showcasing the versatility and utility of morpholine in organic synthesis (Imada, Mitsue, Ike, Washizuka, & Murahashi, 1996).

Mesoionic Compounds Synthesis

The synthesis of mesoionic compounds, specifically 1,3-dithiolium-4-thiolate derivatives starting from α-bromoalkancic acids to obtain 2-N-morpholino-dithiocarbamoylcarboxylic acids, demonstrates morpholine's utility in creating compounds with potential biological activities. This synthesis route showcases the capability to introduce a lipophilic moiety to afford a new mesoionic series with significant hydrophobic character, pertinent in the study of compounds with ceramide-like analogy and biological applications (de Almeida, da Silva, & Echevarria, 2002).

Synthesis of DEET

The operationally simple synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent, where morpholine serves as a nonhazardous partner, emphasizes the fundamental principles of carbonyl reactivity. This process is pertinent for educational purposes, illustrating amide bond formation and the versatility of morpholine in facilitating environmentally friendly and operationally straightforward synthetic methodologies (Withey & Bajic, 2015).

properties

IUPAC Name |

carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.CH2O3/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13;2-1(3)4/h1-10,12H2;(H2,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMDPEQZPZAGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N2CCOCC2.C(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2720701.png)

![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)

![N-(5-chloro-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2720713.png)